molecular formula C10H11NO3 B1333360 N-(4-acetyl-3-hydroxyphenyl)acetamide CAS No. 40547-58-8

N-(4-acetyl-3-hydroxyphenyl)acetamide

Cat. No.: B1333360
CAS No.: 40547-58-8
M. Wt: 193.2 g/mol
InChI Key: ZSSHNMZQDWSUJJ-UHFFFAOYSA-N
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Description

N-(4-acetyl-3-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C10H11NO3. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of an acetyl group and a hydroxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-acetyl-3-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the acetylation of 4-hydroxyacetanilide. This reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors. The use of palladium-based catalysts has been reported to enhance the efficiency of the acetylation reaction .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various ethers or esters .

Scientific Research Applications

N-(4-acetyl-3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetyl-3-hydroxyphenyl)acetamide is unique due to the presence of both an acetyl and a hydroxyphenyl group, which confer distinct reactivity and biological activity. Its selective inhibition of COX-2 makes it a valuable compound for research into anti-inflammatory agents .

Properties

IUPAC Name

N-(4-acetyl-3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSHNMZQDWSUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379440
Record name N-(4-acetyl-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40547-58-8
Record name N-(4-acetyl-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

67.5 g (0.41 mol)3-acetamidoanisol are suspended in 200 ml 1,2-dichloroethane and cooled in an ice bath. 217 g (1.64 mol) AlCl3 and after it 38.5 g (0.49 mol) acetylchloride were added successively. Stirring was continued 1/2 hour. After 5 hours the reaction was quenched with ice and ethylacetate and water were added. The organic layer was seperated, washed with water, dried over MgSO4 and concentrated in vacuo. The residue was recrystallized from dioxane and water.
Quantity
67.5 g
Type
reactant
Reaction Step One
Name
Quantity
217 g
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-(4-acetyl-3-hydroxyphenyl)acetamide in the synthesis of 4-Choloro-2-hydroxyacetophenone?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 4-Choloro-2-hydroxyacetophenone. [] The synthesis starts with 3-aminophenol and involves acetylation, methylation, and Fries rearrangement to produce this compound. This intermediate then undergoes deacetylation, diazotization, and a Sandmeyer reaction to finally yield 4-Choloro-2-hydroxyacetophenone.

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